The compound 1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one is a complex organic molecule with significant implications in medicinal chemistry. It is classified as an impurity related to Ibrutinib, a drug used in the treatment of certain types of cancer, particularly chronic lymphocytic leukemia and mantle cell lymphoma. The compound's chemical structure features multiple functional groups, including piperidine and pyrazolo[3,4-d]pyrimidine moieties, which contribute to its biological activity.
This compound can be sourced from various chemical suppliers and databases, including Chemical Book and AChemBlock, which provide detailed specifications, including molecular weight and purity levels. The compound is often used in research settings to study its effects and potential applications in pharmacology.
The compound falls under the category of pyrazolo[3,4-d]pyrimidines, a class known for their diverse biological activities. It is specifically noted as an impurity of Ibrutinib, linking it closely to studies involving kinase inhibitors.
The synthesis of this compound typically involves multi-step organic reactions that may include:
The synthesis requires careful control of reaction conditions (temperature, solvent choice) to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress and purity of the synthesized compound.
The molecular formula of the compound is , with a molecular weight of approximately 440.50 g/mol. Its structural complexity arises from the presence of multiple aromatic rings and nitrogen-containing heterocycles.
The InChI key for this compound is PPDQAMODZKHBII-LQFQNGICSA-N, which provides a unique identifier for its chemical structure. The SMILES representation is also available for computational modeling.
The compound may participate in various chemical reactions typical for amines and carbonyl compounds, including:
Reactions involving this compound should be conducted under inert atmospheres to prevent unwanted side reactions with moisture or oxygen. The use of catalysts may enhance reaction rates and selectivity.
As an impurity related to Ibrutinib, the mechanism of action likely involves inhibition of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. This action can lead to apoptosis in malignant cells.
Research indicates that compounds with similar structures can inhibit Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling pathways.
The compound is typically stored under controlled conditions (2-8°C) and should be kept away from light to maintain stability. It has a warning label due to potential hazards associated with handling.
The compound exhibits moderate solubility in organic solvents but limited solubility in water, which is common for many organic compounds with large aromatic systems. Its reactivity profile suggests it can undergo typical organic transformations associated with amines and ketones.
This compound is primarily utilized in research settings focused on cancer therapeutics, particularly in the development and characterization of new kinase inhibitors. Its role as an impurity provides insights into the synthesis and stability of related drug compounds like Ibrutinib.
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5